molecular formula C12H17NO4 B14407921 1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate CAS No. 80985-74-6

1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate

Cat. No.: B14407921
CAS No.: 80985-74-6
M. Wt: 239.27 g/mol
InChI Key: XLAPNRXPYORQOS-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate is a chemical compound with the molecular formula C11H15NO5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a propanediol backbone with an o-tolyloxy group and a methylcarbamate group attached.

Preparation Methods

The synthesis of 1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate involves several steps. One common synthetic route includes the reaction of 1,2-propanediol with o-tolyl chloride in the presence of a base to form 3-(o-tolyloxy)-1,2-propanediol. This intermediate is then reacted with methyl isocyanate to yield the final product, this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the o-tolyloxy group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of muscle spasms and related conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate can be compared with other similar compounds, such as:

    1,2-Propanediol, 3-(o-methoxyphenoxy)-, methylcarbamate: This compound has a methoxy group instead of a tolyloxy group, which can lead to differences in reactivity and biological activity.

    1,2-Propanediol, 3-(o-chlorophenoxy)-, methylcarbamate: The presence of a chlorophenoxy group can significantly alter the compound’s chemical and biological properties.

Properties

CAS No.

80985-74-6

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

[2-hydroxy-3-(2-methylphenoxy)propyl] N-methylcarbamate

InChI

InChI=1S/C12H17NO4/c1-9-5-3-4-6-11(9)16-7-10(14)8-17-12(15)13-2/h3-6,10,14H,7-8H2,1-2H3,(H,13,15)

InChI Key

XLAPNRXPYORQOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(=O)NC)O

Origin of Product

United States

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